6-Nitro-1,3-benzoxazole

Regioselective synthesis Electrophilic aromatic substitution Nitrobenzoxazole isomer separation

6-Nitro-1,3-benzoxazole (CAS 17200-30-5) is a nitro-substituted benzoxazole heterocycle with the molecular formula C₇H₄N₂O₃ and a molecular weight of 164.12 g/mol. The compound features a nitro group at the 6-position of the fused benzene-oxazole ring system, which imparts distinct electronic properties that differentiate it from its 5-nitro regioisomer and other benzoxazole analogs.

Molecular Formula C7H4N2O3
Molecular Weight 164.12 g/mol
CAS No. 17200-30-5
Cat. No. B093241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-1,3-benzoxazole
CAS17200-30-5
Molecular FormulaC7H4N2O3
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])OC=N2
InChIInChI=1S/C7H4N2O3/c10-9(11)5-1-2-6-7(3-5)12-4-8-6/h1-4H
InChIKeyNNESGHWUVLNAML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-1,3-benzoxazole (CAS 17200-30-5) Procurement and Research Profile: Core Properties and Structural Identity


6-Nitro-1,3-benzoxazole (CAS 17200-30-5) is a nitro-substituted benzoxazole heterocycle with the molecular formula C₇H₄N₂O₃ and a molecular weight of 164.12 g/mol [1]. The compound features a nitro group at the 6-position of the fused benzene-oxazole ring system, which imparts distinct electronic properties that differentiate it from its 5-nitro regioisomer and other benzoxazole analogs. The melting point of 150–152 °C serves as a key physical identifier for quality control . As a versatile scaffold, 6-nitro-1,3-benzoxazole functions as an essential synthetic intermediate for pharmaceuticals, photographic sensitizing dyes, and nonlinear optical (NLO) chromophores [2].

Why 6-Nitro-1,3-benzoxazole Cannot Be Interchanged with Its 5-Nitro Regioisomer or 2-Substituted Analogs in Research and Industrial Workflows


The position of the nitro substituent on the benzoxazole scaffold fundamentally alters the compound's electronic distribution, reactivity, and biological target engagement. Direct nitration of benzoxazole yields the 6-nitro isomer as the chief product under kinetic control at low temperature, while the 5-nitro isomer is only a minor byproduct [1]. This regiochemical difference translates into divergent anticancer potency: 2-(4-tert-butylphenyl)-6-nitrobenzoxazole (1b) exhibits an IC₅₀ of 20.50 µM against A549 lung cancer cells, whereas its 5-nitro counterpart (1a) shows a statistically distinct IC₅₀ of 17.41 µM [2]. In nucleophilic substitution reactions, both 5- and 6-nitrobenzoxazoles react exclusively at C-2 to give ring-opening products, but when the 2-position is blocked, only 6-nitro derivatives undergo Vicarious Nucleophilic Substitution (VNS) at the carbocyclic ring, enabling divergent synthetic pathways [3]. These regiochemistry-dependent differences in biological activity and chemical reactivity mean that generic substitution with an alternative nitrobenzoxazole isomer cannot reproduce experimental outcomes.

Quantitative Differentiation Evidence for 6-Nitro-1,3-benzoxazole: Head-to-Head Comparisons Against Closest Analogs


Regioselective Synthesis: 6-Nitro Substitution as the Kinetically Favored Product in Direct Electrophilic Nitration of Benzoxazole

Direct nitration of unsubstituted benzoxazole with a mixture of sulfuric and nitric acids at −15 °C yields 6-nitrobenzoxazole as the chief (predominant) product, whereas the 5-nitro isomer is formed only as a minor byproduct. The identity of the 6-nitro isomer was confirmed by acid hydrolysis to 5-nitroaminophenol [1]. This regiochemical outcome is consistent across both unsubstituted benzoxazole and 2-methylbenzoxazole substrates, where nitration again affords the 6-nitro derivative and its dimers [1]. In contrast, 5-nitrobenzoxazole (CAS 70886-33-8) must be obtained via alternative, lower-yielding synthetic routes and is not the primary product of direct electrophilic nitration. For procurement decisions, 6-nitrobenzoxazole thus offers a more accessible and scalable entry point into nitrobenzoxazole chemistry.

Regioselective synthesis Electrophilic aromatic substitution Nitrobenzoxazole isomer separation

Differential Anticancer Activity in A549 Non-Small Cell Lung Cancer: Direct Comparison of 5-Nitro vs 6-Nitro Regioisomers with Identical 2-Substitution

In a head-to-head study by Baba et al. (2026), benzoxazole derivatives bearing identical substitution at the 2-position but differing in nitro group placement were evaluated for cytotoxicity against A549 NSCLC cells. 2-(4-tert-Butylphenyl)-5-nitrobenzoxazole (1a) showed an IC₅₀ of 17.41 ± 0.16 µM, while 2-(4-tert-butylphenyl)-6-nitrobenzoxazole (1b) showed an IC₅₀ of 20.50 ± 0.08 µM [1]. The clinically used drug cisplatin gave an IC₅₀ of 19.65 ± 0.09 µM in the same assay [1]. The 6-nitro derivative 1b thus exhibits activity comparable to cisplatin, while the 5-nitro derivative 1a is moderately more potent. This demonstrates that the nitro group position is a tunable parameter: the 5-nitro isomer provides approximately 1.18-fold greater potency, but the 6-nitro isomer still achieves therapeutically relevant cytotoxicity. For procurement, researchers targeting dual Topo I/II inhibition may prefer the 6-nitro scaffold, as it contributes to dual enzyme inhibition in related studies.

Anticancer activity Non-small cell lung cancer Nitrobenzoxazole SAR A549 cytotoxicity

Dual Topoisomerase I and II Inhibition by 6-Nitrobenzoxazole Derivatives: Quantified Enzyme IC₅₀ Values Distinguishing 6-Nitro Scaffolds from Other Substitution Patterns

Zilifdar et al. (2018) screened 21 benzoxazole derivatives in a cell-free DNA topoisomerase relaxation assay. Among all tested compounds, only four derivatives inhibited human Topo I, and three inhibited human Topo IIα. Critically, 6-nitro-substituted benzoxazoles accounted for the most potent inhibitors of both enzymes: 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) was the most effective Topo II inhibitor with an IC₅₀ of 71 µM, while 2-(4'-tert-butylphenyl)-6-nitrobenzoxazole (1c) was the most effective Topo I inhibitor with an IC₅₀ of 104 µM [1]. Notably, these two 6-nitro compounds displayed dual inhibitory activity against both Topo I and Topo II, a property not observed for the 5-nitro or non-nitrated analogs in the series. The structure-activity relationship analysis further revealed that the CH₂ bridge between the oxazole and phenyl rings decreases both Topo I and Topo II inhibition, while bulky groups at the R₁ position enhance inhibition specifically for 6-nitrobenzoxazole derivatives [1]. This dual-target engagement is a distinctive feature of the 6-nitrobenzoxazole pharmacophore that is absent in closely related 5-nitro isomers.

DNA topoisomerase inhibition Topo I Topo IIα Anticancer mechanism

Nonlinear Optical Chromophore Performance: Measured First Hyperpolarizability of 6-Nitrobenzoxazole-Based ESIPT Dye Compared to Conventional NLO Chromophores

The 6-nitrobenzoxazole moiety serves as a critical electron-acceptor component in Excited State Intramolecular Proton Transfer (ESIPT) dyes for second-order nonlinear optical applications. Hillebrand et al. (2001) synthesized 2-(2′-hydroxy-4′-aminophenyl)-6-nitrobenzoxazole (BO6) and measured its first hyperpolarizability (β) using Hyper-Rayleigh scattering. BO6 delivered a β value of 213.4 ± 25.7 × 10⁻³⁰ esu in acetone at 1064 nm, with thermal stability up to 270 °C [1]. This β value is significant for an organic NLO chromophore; for context, the prototypical NLO chromophore p-nitroaniline (PNA) exhibits a β of approximately 34.5 × 10⁻³⁰ esu under comparable conditions, making BO6 approximately 6.2-fold more hyperpolarizable [1]. The 6-nitro substitution pattern is essential for establishing the strong electron-withdrawing character required for the push-pull electronic configuration in these chromophores. Alternative nitro positions (e.g., 5-nitro) would alter the conjugation pathway and reduce the effective charge-transfer character [1]. Methacrylate polymers incorporating 6-nitrobenzoxazole-based azo chromophores have demonstrated successful second harmonic generation (SHG) at 1064 nm in corona-poled thin films, confirming the practical utility of this scaffold in device-relevant formats [2].

Nonlinear optics Second harmonic generation Hyperpolarizability ESIPT chromophore NLO materials

Physical Property Differentiation for Quality Control: Melting Point Discriminates 6-Nitrobenzoxazole from Its 5-Nitro Regioisomer by >20 °C

The melting point of 6-nitro-1,3-benzoxazole is consistently reported across multiple vendor certificates of analysis and authoritative databases as 150–152 °C . In contrast, the 5-nitro regioisomer (CAS 70886-33-8) exhibits a melting point of 127–129 °C . This represents a minimum difference of 21 °C between the two regioisomers. Such a large melting point disparity enables straightforward identity confirmation and purity assessment by capillary melting point determination or differential scanning calorimetry (DSC). For procurement and incoming quality control, this physical property provides an inexpensive, rapid, and unambiguous method to verify that the supplied material is indeed the 6-nitro isomer and not the 5-nitro isomer, without requiring NMR or HPLC analysis. This is particularly relevant given that both regioisomers share the same molecular formula (C₇H₄N₂O₃), molecular weight (164.12 g/mol), and predicted density (1.473 g/cm³), making them difficult to distinguish by mass spectrometry or elemental analysis alone.

Quality control Identity testing Melting point Regioisomer differentiation

Antimicrobial Activity Spectrum: MIC Data for 6-Nitrobenzoxazole Derivatives Against Drug-Resistant Clinical Isolates

Ertan et al. (2009) synthesized a series of 5- and 6-nitro/amino-2-(substituted phenyl/benzyl)benzoxazole derivatives and evaluated them against standard strains and drug-resistant clinical isolates. Among the tested compounds, several 6-nitrobenzoxazole derivatives demonstrated MIC values as low as 12.5 µg/mL against Bacillus subtilis ATCC 6633, Pseudomonas aeruginosa, drug-resistant B. subtilis, and drug-resistant E. coli [1]. The overall activity range for the series spanned from 12.5 to >400 µg/mL, with the most potent compounds achieving MIC values at the lower end of this range [1]. Critically, the 2D-QSAR analysis revealed that the nitro group at positions 5 or 6 is a positive contributor to antimicrobial activity, and that compounds without the methylene bridge (i.e., direct phenyl attachment at C-2) are more active than those with the CH₂ linker [1][2]. This SAR finding has been independently confirmed by Muhammed et al. (2022), who demonstrated that benzoxazole derivatives without a methylene bridge between the oxazole and phenyl ring are consistently more active than bridged analogs, with the antibacterial activity potentially mediated through DNA gyrase inhibition [2]. For procurement, 6-nitrobenzoxazole without a 2-substituent (the parent compound) serves as the optimal starting scaffold for further derivatization, as it lacks the activity-reducing methylene bridge.

Antimicrobial activity Drug-resistant bacteria Benzoxazole SAR MIC determination

Optimal Research and Industrial Application Scenarios for 6-Nitro-1,3-benzoxazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Dual Topoisomerase I/II Inhibitor Lead Optimization for Anticancer Drug Discovery

Research groups developing dual Topo I/II inhibitors should procure 6-nitro-1,3-benzoxazole as the core scaffold for lead optimization. As demonstrated by Zilifdar et al. (2018), 6-nitro-substituted benzoxazoles are uniquely capable of inhibiting both Topo I and Topo II among a 21-compound library . 2-(4′-bromophenyl)-6-nitrobenzoxazole achieved a Topo II IC₅₀ of 71 µM, while 2-(4′-tert-butylphenyl)-6-nitrobenzoxazole delivered a Topo I IC₅₀ of 104 µM . Furthermore, in A549 NSCLC cells, the 6-nitro derivative 1b showed cytotoxicity comparable to cisplatin (IC₅₀ = 20.50 µM vs 19.65 µM) . Procurement of the 6-nitro regioisomer—rather than the 5-nitro isomer—is essential because the 6-nitro substitution pattern is correlated with dual enzyme engagement, whereas the 5-nitro isomer has not demonstrated this dual inhibitory profile .

Photonics and Materials Science: Nonlinear Optical Chromophore Synthesis for Second Harmonic Generation Devices

For researchers synthesizing organic NLO chromophores, 6-nitro-1,3-benzoxazole provides the optimal electron-acceptor building block. The BO6 chromophore (2-(2′-hydroxy-4′-aminophenyl)-6-nitrobenzoxazole) demonstrates a first hyperpolarizability β of 213.4 × 10⁻³⁰ esu at 1064 nm—approximately 6.2 times that of p-nitroaniline—with outstanding thermal stability up to 270 °C . This combination of high NLO response and thermal robustness makes 6-nitrobenzoxazole the scaffold of choice over alternative nitro-aromatic acceptors. Methacrylate polymers incorporating 6-nitrobenzoxazole-based azo chromophores have been successfully fabricated into amorphous, optically clear thin films and demonstrated second harmonic generation after corona poling . Procurement of the 6-nitro isomer is critical because the electron-withdrawing nitro group must be positioned to maximize conjugation with the oxazole nitrogen, a geometric requirement not satisfied by the 5-nitro regioisomer .

Pharmaceutical Intermediate Manufacturing: Scalable Synthesis of 2-Amino-5-nitrophenol Derivatives for API Production

Industrial procurement teams sourcing a versatile nitrobenzoxazole intermediate for large-scale API synthesis should select 6-nitro-1,3-benzoxazole based on its established role as a precursor to 2-amino-5-nitrophenol derivatives. The compound can be synthesized in approximately 77% yield from 2-amino-5-nitrophenol and triethyl orthoformate , or obtained as the chief product of direct nitration of benzoxazole at −15 °C . Hydrogenation or reductive cleavage of the oxazole ring converts 6-nitrobenzoxazole to 2-amino-5-nitrophenol derivatives, which are key intermediates for photographic sensitizing dyes, reducing agents, and cyan-image-forming couplers . The melting point of 150–152 °C provides a simple QC checkpoint to distinguish the 6-nitro isomer from the 5-nitro isomer (mp 127–129 °C), ensuring correct material identity in multi-ton campaigns . The Fuji Photo Film patent literature specifically identifies 6-nitrobenzoxazole derivatives as critical intermediates for high-purity sensitizing dyestuffs .

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